- Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

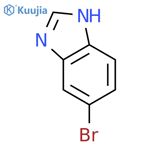

Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

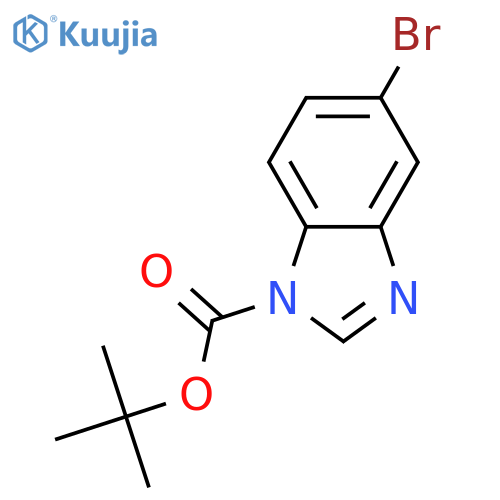

942590-05-8 structure

Produktname:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

CAS-Nr.:942590-05-8

MF:C12H13BrN2O2

MW:297.147822141647

MDL:MFCD13182500

CID:844631

PubChem ID:57703571

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester

- TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE

- tert-butyl 5-bromobenzimidazole-1-carboxylate

- 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate

- 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester

- SCHEMBL559567

- DB-344370

- AS-47324

- CS-0096061

- AKOS016013475

- DTXSID60727625

- TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE

- (1-Boc)-5-bromo-1H-benzo[d]imidazole

- F13258

- 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester

- PCGSIEGOWZACDD-UHFFFAOYSA-N

- tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 942590-05-8

- tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

-

- MDL: MFCD13182500

- Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3

- InChI-Schlüssel: PCGSIEGOWZACDD-UHFFFAOYSA-N

- Lächelt: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 296.01604g/mol

- Monoisotopenmasse: 296.01604g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 3

- Komplexität: 303

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 44.1Ų

- XLogP3: 3.4

Experimentelle Eigenschaften

- Dichte: 1.5±0.1 g/cm3

- Siedepunkt: 379.4±34.0 °C at 760 mmHg

- Flammpunkt: 183.2±25.7 °C

- Dampfdruck: 0.0±0.9 mmHg at 25°C

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166701-100mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

¥284.00 | 2024-04-24 | |

| Chemenu | CM155496-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 250mg |

$67 | 2024-07-19 | |

| Apollo Scientific | OR305020-1g |

tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate |

942590-05-8 | 97% | 1g |

£151.00 | 2024-07-20 | |

| Alichem | A069003192-10g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 10g |

$914.55 | 2023-08-31 | |

| Chemenu | CM155496-1g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 1g |

$134 | 2024-07-19 | |

| Alichem | A069003192-5g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 5g |

$621.09 | 2023-08-31 | |

| 1PlusChem | 1P00IIH2-1g |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | >98% | 1g |

$185.00 | 2024-04-19 | |

| Aaron | AR00IIPE-100mg |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

$31.00 | 2025-02-10 | |

| Ambeed | A532367-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 250mg |

$51.0 | 2025-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7326-25g |

tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate |

942590-05-8 | 95% | 25g |

¥9158.0 | 2024-04-16 |

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 h, rt

Referenz

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation, European Journal of Medicinal Chemistry, 2021, 223,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referenz

- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referenz

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referenz

- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

Referenz

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, reflux

Referenz

- Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt

Referenz

- Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referenz

- "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of Purines, Journal of Organic Chemistry, 2023, 88(2), 1036-1048

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt

1.2 0 °C; 4 h, rt

1.2 0 °C; 4 h, rt

Referenz

- The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains, MedChemComm, 2013, 4(1), 140-144

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 18 h, 25 °C

Referenz

- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

Referenz

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Referenz

- Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross Coupling, Organic Letters, 2021, 23(24), 9387-9392

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Verwandte Literatur

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate) Verwandte Produkte

- 127119-07-7(tert-Butyl 1H-Benzodimidazole-1-carboxylate)

- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1806257-20-4(Methyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetate)

- 1339914-30-5((2,3-dimethylcyclohexyl)methanamine)

- 1248118-88-8(1-3-(methylamino)propylpiperidine-3-carboxamide)

- 1261660-13-2(4-(Difluoromethoxy)-2-fluoro-4'-(trifluoromethoxy)biphenyl)

- 2137711-36-3(2-Methyl-5-(trifluoroprop-1-yn-1-yl)aniline)

- 247102-88-1(4H-Imidazo[4,5-c]pyridin-4-one, 1-butyl-1,5-dihydro-)

- 1970-38-3(2-Bromo-3,5-dichloro-4-hydroxypyridine)

- 1335304-43-2([4-morpholino-3-(trifluoromethyl)phenyl]boronic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

Reinheit:99%/99%/99%/99%

Menge:5.0g/10.0g/25.0g/50.0g

Preis ($):315.0/526.0/1051.0/1683.0